FAK vs. PYK2 Dual Inhibition Profile of PF-562271
PF-562271 demonstrates a balanced dual inhibition of FAK and the closely related kinase PYK2, with IC50 values of 1.5 nM and 14 nM, respectively, in cell-free biochemical assays [1]. This contrasts with PF-573228, which exhibits a much larger selectivity window for FAK over PYK2, reported as 50- to 250-fold . Furthermore, PF-562271's cellular potency is confirmed with an IC50 of 5 nM in a phospho-FAK cell-based assay, validating its ability to engage the target in a more complex biological context [1].
| Evidence Dimension | Biochemical Potency (FAK vs. PYK2) |
|---|---|
| Target Compound Data | FAK IC50 = 1.5 nM; PYK2 IC50 = 14 nM; Cell-based pFAK IC50 = 5 nM |
| Comparator Or Baseline | PF-573228: FAK IC50 = 4 nM; selectivity for FAK over PYK2 = ~50- to 250-fold |
| Quantified Difference | PF-562271 exhibits a ~9.3-fold preference for FAK over PYK2, whereas PF-573228 displays a minimum 50-fold preference, indicating a distinct biological profile. |
| Conditions | In vitro cell-free kinase assay (biochemical) and inducible cell-based assay for phospho-FAK. |
Why This Matters
This demonstrates that PF-562271 is a bona fide dual FAK/PYK2 inhibitor, unlike PF-573228 which is a FAK-selective tool, making the choice of compound critical for studies where PYK2 signaling compensation may be a factor.
- [1] Luzzio, M. et al. (2007). Design, synthesis, activity and properties of selective focal adhesion kinase inhibitors which are suitable for advanced preclinical evaluation: The discovery of PF-562271. Cancer Res, 67(9_Supplement):5432. View Source
